![molecular formula C14H25NO4 B2683212 2-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexyl]acetic Acid CAS No. 180046-57-5](/img/structure/B2683212.png)

2-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexyl]acetic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

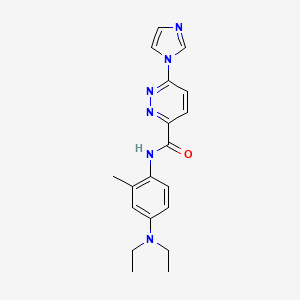

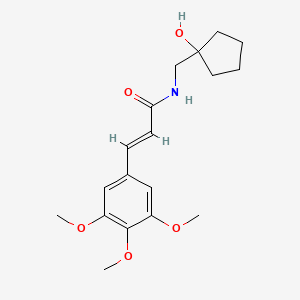

The compound “2-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexyl]acetic Acid” appears to be a complex organic molecule. It contains a cyclohexyl group (a six-membered carbon ring), an acetic acid group (a two-carbon carboxylic acid), and a tert-butyl carbamate group (a carbonyl group attached to an amino group and a tert-butyl group).

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the cyclohexyl ring, the introduction of the acetic acid group, and the attachment of the tert-butyl carbamate group. The exact methods would depend on the starting materials and the specific conditions required for each reaction.Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the cyclohexyl ring, the acetic acid group, and the tert-butyl carbamate group. The cyclohexyl ring is a common structural motif in organic chemistry, known for its stability. The acetic acid group would make the compound acidic, and the tert-butyl carbamate group would introduce additional complexity to the structure.Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The acetic acid group could participate in acid-base reactions, and the carbamate group could be involved in reactions with nucleophiles or bases.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the acetic acid group would likely make the compound soluble in water and other polar solvents.Applications De Recherche Scientifique

Synthesis and Characterization

- Transition Metal Complexes : A study focused on the synthesis and characterization of transition metal complexes using amino acid-bearing Schiff base ligands derived from cyclohexylacetic acid derivatives. These complexes showed significant xanthine oxidase inhibitory activities and free radical scavenging properties, suggesting potential applications in therapeutic and antioxidant contexts (Ikram et al., 2015).

Medicinal Chemistry Applications

- Angiotensin Converting Enzyme Inhibitors : A novel class of non-amino acid angiotensin converting enzyme inhibitors was developed using monoamidic derivatives of cyclohexanedicarboxylic acids. These compounds offer a new approach to designing ACE inhibitors, highlighting the versatility of cyclohexylacetic acid derivatives in drug discovery (Turbanti et al., 1993).

Organic Chemistry and Catalysis

- Catalytic Ketonization : Research into the catalytic ketonization of carboxylic acids, including derivatives of cyclohexylacetic acid, has shown the ability to selectively produce ketones. This work underscores the compound's role in facilitating cross-selectivity in ketonization reactions, which is crucial for synthesizing various industrial chemicals (Ignatchenko et al., 2015).

Environmental and Biochemical Studies

- Mechanism of Acetic Acid Elimination : A study investigated the mechanism of acetic acid elimination from MH(+) ions of acetates, including those derived from cyclohexylacetic acid. This research provides insights into the steric effects influencing chemical reactions and could have implications for understanding environmental degradation processes and designing more efficient synthetic pathways (Kuzmenkov et al., 1999).

Safety And Hazards

Without specific information, it’s hard to predict the exact safety and hazards associated with this compound. However, like all chemicals, it should be handled with appropriate safety precautions.

Orientations Futures

The study and application of this compound would depend on its intended use. If it’s a potential drug, further studies would be needed to evaluate its efficacy and safety. If it’s a chemical intermediate, research might focus on optimizing its synthesis.

Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific experimental data and studies would be needed.

Propriétés

IUPAC Name |

2-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO4/c1-14(2,3)19-13(18)15-9-11-6-4-10(5-7-11)8-12(16)17/h10-11H,4-9H2,1-3H3,(H,15,18)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOMMQRXDBVDYST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCC(CC1)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901143749 |

Source

|

| Record name | trans-4-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]cyclohexaneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901143749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexyl]acetic Acid | |

CAS RN |

180046-57-5 |

Source

|

| Record name | trans-4-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]cyclohexaneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901143749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B2683131.png)

![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2683132.png)

![2-(4-fluorophenoxy)-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]acetamide](/img/structure/B2683134.png)

![N-{1-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]-3-methyl-1H-pyrazol-5-yl}-5-nitrofuran-2-carboxamide](/img/structure/B2683144.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(2-fluorophenoxy)propanamide](/img/structure/B2683146.png)